1-(2-Chloroethenyl)-3-nitrobenzene
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Overview
Description
1-(2-Chloroethenyl)-3-nitrobenzene is an organic compound characterized by a benzene ring substituted with a nitro group and a chloroethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethenyl)-3-nitrobenzene typically involves the nitration of 1-(2-Chloroethenyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced to the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroethenyl)-3-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloroethenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Addition: The double bond in the chloroethenyl group can undergo addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Addition: Bromine or hydrogen chloride in an inert solvent.
Major Products Formed
Reduction: 1-(2-Chloroethenyl)-3-aminobenzene.
Substitution: 1-(2-Hydroxyethenyl)-3-nitrobenzene.
Addition: 1-(2,2-Dichloroethyl)-3-nitrobenzene.
Scientific Research Applications
1-(2-Chloroethenyl)-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethenyl)-3-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloroethenyl group can also participate in covalent bonding with nucleophilic sites in biomolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloroethenyl)-4-nitrobenzene
- 1-(2-Bromoethenyl)-3-nitrobenzene
- 1-(2-Chloroethenyl)-3-aminobenzene
Uniqueness
1-(2-Chloroethenyl)-3-nitrobenzene is unique due to the specific positioning of the nitro and chloroethenyl groups on the benzene ring, which imparts distinct chemical reactivity and potential applications. Its combination of electrophilic and nucleophilic sites allows for diverse chemical transformations and interactions with various molecular targets.
Properties
Molecular Formula |
C8H6ClNO2 |
---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
1-[(E)-2-chloroethenyl]-3-nitrobenzene |
InChI |
InChI=1S/C8H6ClNO2/c9-5-4-7-2-1-3-8(6-7)10(11)12/h1-6H/b5-4+ |
InChI Key |
MWCLKZIIVNPVCX-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/Cl |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CCl |
Origin of Product |
United States |
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